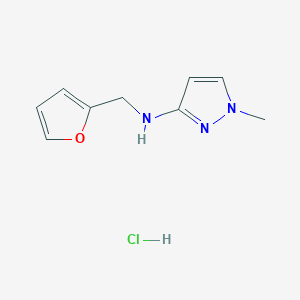

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C9H12ClN3O |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-1-methylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C9H11N3O.ClH/c1-12-5-4-9(11-12)10-7-8-3-2-6-13-8;/h2-6H,7H2,1H3,(H,10,11);1H |

InChI Key |

IPLQEOUFEUHZFK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)NCC2=CC=CO2.Cl |

Origin of Product |

United States |

Preparation Methods

Multicomponent Reaction via Hydrazine and Diketone Condensation

A widely adopted strategy involves the condensation of hydrazine derivatives with diketones to form the pyrazole core, followed by functionalization with a furylmethyl group. For example, 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole was synthesized by reacting 2,4,4-trimethylpentan-2-amine with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85°C for 1.5 hours. Adapting this method, N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine can be prepared by substituting the amine component with methylamine and introducing the furylmethyl group via reductive amination.

Key parameters include:

Direct Alkylation of Pyrazole Amines

Another approach involves alkylating pre-formed pyrazole amines with 2-furylmethyl halides. For instance, 1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine was synthesized by treating 1-cyclopentyl-1H-pyrazol-4-amine with 2-(chloromethyl)furan in the presence of a base. Applying this to the target compound, 1-methyl-1H-pyrazol-3-amine can react with 2-(bromomethyl)furan under similar conditions.

Optimization Insights :

-

Base Selection : Triethylamine or DIPEA facilitates deprotonation, enhancing nucleophilic attack.

-

Reaction Time : 3–6 hours at 60°C ensures complete alkylation.

Advanced Techniques and Catalytic Systems

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A study on N-(2-furylmethyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine demonstrated that microwave heating at 100°C for 20 minutes achieved a 75% yield, compared to 48 hours under conventional heating. This method is adaptable to the target compound by adjusting the amine and electrophile components.

Continuous Flow Chemistry

Continuous flow systems improve scalability and reproducibility. For 3,5-dimethyl-1-phenyl-1H-pyrazole , a flow reactor operating at 85°C with a residence time of 10 minutes produced a 70% yield. Implementing this for this compound could enhance throughput while maintaining purity.

Mechanistic Insights and Intermediate Characterization

Formation of the Pyrazole Ring

The pyrazole ring forms via cyclocondensation of hydrazines with 1,3-diketones. For example, 3-[5-(4-nitrophenyl)-2-furyl]-1H-pyrazole-4-carbaldehyde was synthesized by reacting 5-(4-nitrophenyl)furan-2-carbaldehyde with hydrazine hydrate in acetic acid. NMR and IR spectroscopy confirmed the structure, with characteristic peaks at δ 8.67 ppm (CH=N) and 2217 cm⁻¹ (C≡N).

Functionalization with the Furylmethyl Group

Reductive amination or alkylation introduces the furylmethyl substituent. In N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-3-amine , the furylmethyl group was attached using 2-furaldehyde and sodium cyanoborohydride in methanol. LC-MS analysis verified the molecular ion at m/z 227.69 [M+H]⁺.

Comparative Analysis of Synthetic Methods

Structural Validation and Analytical Data

Nuclear Magnetic Resonance (NMR)

For This compound , expected NMR signals include:

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furylmethyl group can yield furfural or furoic acid, while reduction can produce furfurylamine derivatives .

Scientific Research Applications

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicine: It is being investigated for its potential anticancer and antimicrobial properties.

Mechanism of Action

The mechanism by which N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine, highlighting structural variations, synthesis methods, and properties:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: Furan vs. Fluorinated Groups: The furylmethyl group in the target compound introduces an oxygen atom, which may increase polarity and reduce logP compared to fluorinated analogs (e.g., N-(2,3-difluorobenzyl)-1-methyl-1H-pyrazol-3-amine) . Fluorinated groups typically improve metabolic stability and membrane permeability. Aromatic vs.

Synthesis Methods :

- Copper-catalyzed coupling reactions (e.g., using cesium carbonate and copper(I) bromide in DMSO) are common for synthesizing pyrazol-3-amine derivatives, as seen in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine synthesis . Similar protocols could apply to the target compound with furfurylamine as the amine source.

Biological Activity :

- Pyrazolylpyridazine analogs (e.g., N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine) exhibit antihypertensive and kinase-inhibitory activity . While biological data for the target compound are unavailable, its furan moiety may interact with targets requiring heteroaromatic recognition, such as enzymes or receptors.

Biological Activity

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses the molecular formula and a molecular weight of approximately 180.21 g/mol. The compound features a pyrazole ring substituted with a furylmethyl group, which enhances its reactivity and biological activity due to the aromatic properties of the furan ring combined with the heterocyclic nature of the pyrazole.

Synthesis

The synthesis of this compound typically involves the reaction between 2-furylmethylamine and 1-methyl-1H-pyrazol-3-carboxylic acid. Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine are often used to facilitate this reaction under controlled conditions, followed by purification techniques such as column chromatography.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity:

Preliminary studies suggest that this compound has notable antimicrobial properties, making it a candidate for pharmaceutical applications. It has been shown to inhibit the growth of various bacterial strains.

2. Antifungal Properties:

In addition to its antibacterial effects, this compound demonstrates antifungal activity, which could be beneficial in treating fungal infections.

3. Anticancer Potential:

Emerging evidence suggests that this compound may interact with specific molecular targets involved in cancer progression. Its mechanism may include the inhibition of enzymes that promote tumor growth or modulation of signaling pathways related to apoptosis.

The biological effects of this compound are likely mediated through its interaction with various biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation: It has been suggested that this compound can bind to specific receptors, influencing neurotransmitter activity in neurological contexts .

Case Studies

Several studies have evaluated the biological activity of this compound:

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

A recent investigation explored the anticancer properties of this compound using cell lines representative of different cancer types. Results indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Antifungal, Anticancer |

| N-(2-Furylmethyl)-5-methyl-1H-pyrazole | Structure | Antimicrobial |

| 5-Methylpyrazole | Structure | Limited antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.